molecular formula C8H9NO2 B3030354 6-(Methoxymethyl)picolinaldehyde CAS No. 890904-66-2

6-(Methoxymethyl)picolinaldehyde

Cat. No. B3030354
CAS RN: 890904-66-2
M. Wt: 151.16 g/mol
InChI Key: YVXLNKNAMXTHMJ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)picolinaldehyde is a compound that is structurally related to various quinoline derivatives, which have been extensively studied due to their interesting chemical and photophysical properties. Quinoline derivatives are known for their diverse applications in chemical synthesis, biological activity, and material science. The compound of interest, although not directly studied in the provided papers, shares structural similarities with the compounds investigated in these studies, such as 6-methoxyquinoline and 6-quinolylaldehyde .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and diverse. For instance, the synthesis of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt involves the condensation of benzaldehyde with malononitrile and its dimer in the presence of morpholine . Similarly, the synthesis of 5-(quinolidene-6)-3-alkylrhodanines and their monomethiodides, as well as 2-[2-(quinolyl-6)ethenyl]-6-methylquinoline, is achieved through the condensation of 6-quinolylaldehyde with various rhodanines and 2,6-dimethylquinoline . These methods could potentially be adapted for the synthesis of 6-(methoxymethyl)picolinaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction analysis . These techniques allow for a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrates a ring-opening ring-closure (RORC) mechanism, leading to a range of products depending on the reaction conditions . This indicates that 6-(methoxymethyl)picolinaldehyde could also exhibit interesting reactivity, potentially forming various adducts and undergoing transformations that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. For instance, 6-methoxyquinoline exhibits specific photophysical properties that have been studied in different solvents and pH conditions . The reactivity of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride with alcohols to form fluorescent esters is another example of the chemical properties of these compounds, which could be relevant for the analysis of 6-(methoxymethyl)picolinaldehyde . The acid dissociation constants and the ability to form chelates with metal ions, as seen in picolinaldehyde 2-hydroxyanil derivatives, are also important chemical properties that could be considered for 6-(methoxymethyl)picolinaldehyde .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

A critical review by Munteanu and Apetrei (2021) on the analytical methods used for determining antioxidant activity discusses various tests based on hydrogen atom transfer and electron transfer. This paper might offer insights into the analytical techniques that could be applicable in studying compounds like 6-(Methoxymethyl)picolinaldehyde for their antioxidant properties or reactivity in various conditions (Munteanu & Apetrei, 2021).

Treatment of Organic Pollutants

Research by Husain and Husain (2007) on the applications of redox mediators in the degradation of organic pollutants using oxidoreductive enzymes highlights the potential environmental applications of chemical compounds in wastewater treatment. This study might indirectly relate to the environmental implications or applications of 6-(Methoxymethyl)picolinaldehyde (Husain & Husain, 2007).

Phosphorus-containing Polymers

Monge et al. (2011) focus on phosphorus-containing organic materials for biomedical applications, emphasizing their biocompatibility and resistance to protein adsorption. While not directly related to 6-(Methoxymethyl)picolinaldehyde, this research can provide a perspective on the importance of functional groups in the development of materials for regenerative medicine and drug delivery (Monge et al., 2011).

properties

IUPAC Name

6-(methoxymethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLNKNAMXTHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651841
Record name 6-(Methoxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)picolinaldehyde

CAS RN

890904-66-2
Record name 6-(Methoxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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